1-Benzyl-1-methylurea
Description
Significance of Urea (B33335) Derivatives in Contemporary Organic Chemistry
Urea derivatives are a cornerstone of modern organic chemistry, with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. mdpi.comthieme.de The urea functional group, characterized by a carbonyl group bonded to two nitrogen atoms, has the unique ability to form multiple stable hydrogen bonds, which is crucial for interactions with biological targets like proteins and enzymes. nih.gov This has led to the incorporation of urea moieties into numerous clinically approved drugs. nih.gov
In addition to their biological significance, N-substituted ureas serve as versatile building blocks in organic synthesis. rsc.org They are key intermediates in the production of various heterocyclic compounds and other commercially important chemicals. rsc.org The ability to introduce a wide variety of substituents on the nitrogen atoms allows for the fine-tuning of the molecule's physical, chemical, and biological properties. nih.gov
Unsymmetrical urea derivatives, in particular, are of significant interest due to their unique structural and functional properties, making them prevalent in enzyme inhibitors and receptor modulators. mdpi.com The ongoing development of novel synthetic methods for these compounds is driven by the continuous need for new molecules with enhanced biological activities and functionalities. mdpi.com
Historical Context of N-Substituted Urea Research
The history of urea chemistry began in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a landmark event that is often considered the beginning of modern organic chemistry. nih.govwikipedia.org The first analogue of urea, thiourea (B124793), was synthesized in 1873. nih.gov
Traditionally, the synthesis of N-substituted ureas involved the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov These methods, while effective, pose significant safety and environmental concerns. nih.gov This has spurred the development of safer and more sustainable synthetic routes.
In recent decades, significant progress has been made in developing alternative methods for the synthesis of N-substituted ureas. These include reactions of amines with less toxic reagents such as diethyl carbonate and the use of catalytic systems. nih.gov For instance, methods involving the carbonylation of amines and the use of hypervalent iodine reagents have emerged as powerful tools for synthesizing ureas under milder conditions. mdpi.comorganic-chemistry.org The development of water-based synthetic protocols further highlights the move towards more environmentally friendly chemical processes. rsc.orgrsc.org These advancements have expanded the accessibility and diversity of N-substituted ureas for various applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLKRQZILLTMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations into the Reactivity of 1 Benzyl 1 Methylurea and N Alkylureas
Fundamental Reaction Pathways and Intermediate Formation in Urea (B33335) Chemistry
The reactivity of ureas is primarily dictated by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. These characteristics allow for a variety of reaction pathways.
Nucleophilic Attack and Condensation Reactions
The nitrogen atoms in urea and its derivatives are nucleophilic, though their reactivity is tempered by the electron-withdrawing effect of the adjacent carbonyl group. Despite this, they readily participate in nucleophilic attack on electrophilic centers, particularly carbonyl compounds. nih.gov These reactions often proceed as condensation reactions, where the initial addition is followed by the elimination of a small molecule, typically water. researchgate.netyoutube.com
N-Acyliminium Ion Intermediacy
Under acidic conditions, the reaction of N-alkylureas can be significantly influenced by the formation of highly reactive N-acyliminium ions as intermediates. researchgate.net These electrophilic species are generated from N-acyl precursors, such as the product of a reaction between a urea and a carbonyl compound, through acid-mediated processes. researchgate.net The formation of N-acyliminium ions enhances the rate of cyclization and other carbon-carbon bond-forming reactions. researchgate.net This pathway is a key principle in reactions like the N-acyl-Pictet-Spengler reaction and has been extensively used in the synthesis of complex organic molecules. researchgate.net The generation of these intermediates typically requires either protic or Lewis acid catalysts to facilitate the departure of a leaving group (like a hydroxyl group from a hemiaminal precursor) and form the highly electrophilic iminium cation. researchgate.net
Kinetic and Thermodynamic Parameters of Protolysis Reactions
Protolysis, or proton transfer, is a fundamental step in many acid- or base-catalyzed reactions of ureas, including hydrolysis. The study of the kinetic and thermodynamic parameters of these reactions provides insight into their mechanisms and energy profiles. Urea hydrolysis, for example, is an endothermic process controlled by enthalpy, as indicated by positive values for activation enthalpy (ΔH) and activation free energy (ΔG), and a negative value for activation entropy (ΔS). nih.gov
The rate of these reactions is often described by first-order kinetics, where the rate constant (k) is dependent on factors like temperature. researchgate.netresearchgate.net The Arrhenius equation is commonly used to model the temperature dependence of the reaction rate constant. nih.gov
Below are tables showing representative kinetic and thermodynamic data for urea hydrolysis under different conditions.
| Temperature (°C) | Rate Constant (k, d⁻¹) | Half-life (t₁/₂, days) |
|---|---|---|
| 5 | 0.07 | ~9.9 |
| 15 | 0.12 | ~5.8 |
| 25 | 0.20 | ~3.5 |
| Parameter | Value | Indication |
|---|---|---|
| Activation Free Energy (ΔG) | > 0 | Non-spontaneous reaction |
| Activation Enthalpy (ΔH) | > 0 | Endothermic process |
| Activation Entropy (ΔS) | < 0 | Increased order in the transition state |
Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent can profoundly impact the rate and mechanism of chemical reactions involving ureas. wikipedia.org Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states through various non-covalent interactions. wikipedia.org
Influence of Solvent Polarity and Hydrogen Bonding
Solvent polarity is a critical factor. wikipedia.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org Conversely, reactions where charge is dispersed or destroyed in the transition state are often slowed by more polar solvents. wikipedia.org
Hydrogen bonding plays a significant role, especially in protic solvents like water or alcohols. mdpi.com Solvents capable of strong hydrogen bonding can stabilize the ground state of reactants, potentially leading to a slower reaction rate by increasing the activation energy. mdpi.com For example, in the hydrolysis of certain urea-related complexes, the reaction rate is slower in methanol/water mixtures compared to acetonitrile/water. mdpi.commdpi.com This is attributed to the stronger hydrogen bonds between water and methanol, which stabilize the initial dimeric state and hinder its conversion to the active monomeric form. mdpi.com
Stereochemical Control and Regioselectivity in Urea-Mediated Transformations
In organic synthesis, regioselectivity refers to the preference for a chemical reaction to form a bond at one position over other possible positions. wikipedia.orgstudy.com When a reaction can yield two or more products that are constitutional isomers, the reaction is considered regioselective if it produces one isomer preferentially. study.comdurgapurgovtcollege.ac.in The structural features of N-alkylureas, such as 1-benzyl-1-methylurea, play a significant role in directing the regiochemical and stereochemical outcomes of transformations they mediate or undergo.
The substitution pattern on the urea nitrogen atoms dictates the steric and electronic environment around the carbonyl group, influencing how reagents approach and interact with the molecule. For instance, in reactions involving the urea moiety, the presence of different substituents (like the benzyl (B1604629) and methyl groups in this compound) can lead to preferential reaction at one nitrogen or the carbonyl oxygen. The specific choice of base, solvent, and alkylating agent can also significantly influence the regiochemical outcome in reactions like N-alkylation. nih.gov
Urea derivatives have been effectively used to relay stereochemical information across significant molecular distances. N,N'-diaryl ureas containing a chiral group have demonstrated the ability to control the stereochemistry of a reaction occurring several bonds away, resulting in high diastereoselectivity. nih.gov This long-range control is attributed to the defined conformation adopted by the urea backbone. nih.gov Furthermore, strategic modifications, such as N-methylation, can induce a switch in the preferred conformation of the urea derivative, which can be exploited in molecular design to control the three-dimensional arrangement of molecules. nih.gov
The principles of regioselectivity are governed by factors such as the stability of intermediates. For example, in addition reactions to alkenes, the formation of the more stable carbocation intermediate is favored, as described by Markovnikov's rule. wikipedia.org Similarly, in urea-mediated reactions, the electronic nature of the substituents on the nitrogen atoms can stabilize or destabilize potential intermediates, thereby directing the regioselectivity of the transformation.
| Concept | Description | Relevance to N-Alkylureas |
| Regioselectivity | The preference of a reaction to take place at a particular position, leading to one constitutional isomer over others. wikipedia.orgstudy.com | Substituents on the urea nitrogens (e.g., benzyl and methyl groups) can direct incoming reagents to a specific site (N, N', or O). |
| Stereochemical Control | The ability to influence the three-dimensional arrangement of atoms in the product of a chemical reaction. khanacademy.org | Chiral ureas or urea conformations can transfer stereochemical information, leading to the preferential formation of one stereoisomer. nih.gov |
| Thermodynamic vs. Kinetic Control | Reactions can favor the most stable product (thermodynamic) or the product that is formed fastest (kinetic). | In some N-alkylation reactions, the initial product (kinetic) may isomerize to a more stable regioisomer (therdynamic). nih.gov |
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Understanding the intricate mechanisms of reactions involving this compound and other N-alkylureas requires sophisticated analytical methods capable of identifying transient intermediates and quantifying reaction kinetics in real-time. irma-international.org Advanced spectroscopic techniques are indispensable tools for acquiring this detailed mechanistic insight.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying the kinetics of urea-based reactions. researchgate.net Online NMR spectroscopy, in particular, allows for the direct analysis of reaction mixtures under process conditions without the need for sample preparation. researchgate.net This method has been successfully applied to investigate the complex reaction network of urea-formaldehyde resin synthesis by continuously monitoring the concentrations of reactants, intermediates, and products. acs.orgamazonaws.com Quantitative single-scan ¹H NMR spectra can be recorded in seconds, providing high-quality quantitative data for developing detailed kinetic models. acs.org Furthermore, NMR can be used to study molecular motion and structure in solid urea. escholarship.org
Mass Spectrometry (MS) , often coupled with a separation technique like chromatography, is another cornerstone for mechanistic studies. irma-international.org Techniques such as Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity for the detection and quantification of urea and its derivatives. lcms.czgoogle.com MS/MS provides confident peak identification and can accurately determine low concentrations of urea. lcms.cztandfonline.com Metabolic flux analysis using stable isotopes and a mass spectrometer is a newer technique that enables quantitative measurement of the activity of metabolic pathways involving urea. nih.gov In some applications, urea is first converted to ammonia (B1221849) via an enzyme like urease, which is then derivatized to make it detectable by GC-MS, a method that offers high sensitivity. google.com
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, provides information about chemical bonding and molecular structure. These techniques have been used to characterize reaction products of metal ions with urea. researchgate.net In-situ techniques, such as Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and in-situ Raman spectroscopy, are particularly valuable for probing bond formation at electrode surfaces during electrochemical reactions, such as the electrosynthesis of urea. acs.org Raman spectroscopy has also been employed to analyze the phase transitions of urea-water solutions at various concentrations and temperatures. researchgate.net
Other advanced techniques like X-ray Absorption Spectroscopy (XAS) can provide dynamic information about the local coordination environment of active sites in catalysts used in urea synthesis. acs.org The collective application of these spectroscopic methods provides a comprehensive picture of reaction pathways, intermediates, and kinetics, which is essential for understanding and optimizing chemical processes involving N-alkylureas. irma-international.org
| Spectroscopic Technique | Information Provided | Application in Urea Reaction Analysis |
| Online NMR Spectroscopy | Real-time concentrations of reactants, intermediates, and products. researchgate.netacs.org | Kinetic modeling of complex reaction networks (e.g., urea-formaldehyde synthesis). researchgate.net |
| Mass Spectrometry (MS) | Molecular weight and structure of compounds; quantitative analysis. nih.gov | Detection and quantification of urea and its metabolites; metabolic flux analysis. lcms.cztandfonline.comnih.gov |
| In-situ IR/Raman Spectroscopy | Real-time observation of bond formation and breaking. acs.org | Mechanistic studies of urea synthesis and decomposition; analysis of phase transitions. acs.orgresearchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Dynamic information on the local coordination environment of catalysts. acs.org | Understanding catalyst activity and degradation during urea synthesis. acs.org |
Theoretical and Computational Chemistry Studies on 1 Benzyl 1 Methylurea Systems
Quantum Chemical Characterization of Electronic Structure and Bonding
Theoretical studies are fundamental in elucidating the electronic architecture of 1-Benzyl-1-methylurea. Methods like Density Functional Theory (DFT) are employed to model its structure and electronic properties with high accuracy. uni-greifswald.dechemrxiv.org These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule. The urea (B33335) functionality itself exhibits significant electron delocalization, with resonance structures indicating partial double bond character in the C-N bonds and a polarized carbonyl group. nih.gov The attachment of benzyl (B1604629) and methyl groups introduces further electronic and steric effects that modulate these properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its capacity to accept electrons, indicating its electrophilicity. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the urea moiety, specifically involving the lone pairs of the nitrogen and oxygen atoms, which are the main centers of nucleophilicity. The benzyl group's π-system can also contribute to the HOMO. The LUMO is generally centered on the antibonding π* orbital of the carbonyl (C=O) group, which is the primary electrophilic site. acs.org A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on similar structures help in quantifying these orbital energies and predicting the molecule's reactive behavior. mdpi.comnih.gov
Table 1: Representative Frontier Molecular Orbital Properties for Urea Derivatives
| Property | Description | Expected Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating methyl group and the π-system of the benzyl group are expected to raise the HOMO energy compared to unsubstituted urea, increasing its nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is primarily associated with the C=O π* orbital. Substituents have a smaller effect on its energy compared to the HOMO. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A potentially smaller gap compared to simple ureas, suggesting higher kinetic reactivity due to the substituents. |
Natural Bond Orbital (NBO) and Topological Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). wisc.eduwikipedia.orgucsb.edu This method allows for the quantification of electron density in these localized regions, revealing details about hybridization, bond polarity, and delocalization effects. joaquinbarroso.comwisc.edu
In this compound, NBO analysis would quantify the strong polarization of the C=O bond and the significant lone pair character on the oxygen and nitrogen atoms. It also details the nature of the σ bonds (e.g., C-N, C-C, C-H) and the π-system of the benzyl ring. A key aspect of NBO analysis is the study of "delocalization effects," which are viewed as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org For instance, the interaction between the nitrogen lone pair (donor) and the antibonding π* orbital of the carbonyl group (acceptor) quantifies the resonance stabilization within the urea moiety.
Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density (ρ) and its Laplacian (∇²ρ) to characterize atomic interactions. crystalsolutions.eu This method can precisely define bond paths and characterize the nature of interactions, such as covalent bonds and weaker noncovalent interactions like hydrogen bonds. crystalsolutions.euresearchgate.net
Conformational Landscapes and Energetic Profiles
The flexibility of this compound arises from the rotation around several single bonds, primarily the N-C(benzyl) and C-N bonds. The urea group itself has preferred planar or near-planar arrangements due to resonance, leading to possible cis and trans relationships of the substituents across the C-N bonds. nih.gov The introduction of a bulky benzyl group and a methyl group on the same nitrogen atom creates significant steric hindrance, which strongly influences the conformational preferences.
Computational methods can map the potential energy surface by systematically rotating dihedral angles to identify stable conformers (energy minima) and the transition states that connect them. nih.gov For N,N'-disubstituted ureas, a trans,trans conformation is often favored, but N-methylation can shift this preference. nih.gov In this compound, the orientation of the benzyl group relative to the urea plane is a key determinant of conformational stability, with steric clash between the benzyl group and the carbonyl oxygen or the other nitrogen's substituent being a major factor.
Vibrational Spectroscopy Simulation and Analysis for Structural Validation and Mechanistic Insights
Theoretical vibrational spectroscopy, typically performed using DFT, calculates the frequencies and intensities of vibrational modes (e.g., infrared and Raman spectra). chemrxiv.orgmdpi.com By comparing simulated spectra with experimental data, computational models can be validated, and spectral peaks can be assigned to specific molecular motions. nih.gov This provides a powerful tool for structural elucidation.
For this compound, the simulated IR spectrum would show characteristic peaks corresponding to:
C=O stretching: A strong absorption, typically in the 1650-1700 cm⁻¹ region, sensitive to hydrogen bonding.
N-H stretching: Bands in the 3300-3500 cm⁻¹ region.
C-N stretching: Vibrations in the 1200-1400 cm⁻¹ range.
Aromatic C-H stretching: Modes appearing above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and methylene (B1212753) groups, typically below 3000 cm⁻¹. mdpi.com
Deviations between calculated and observed frequencies can provide insight into intermolecular interactions, such as hydrogen bonding, in the condensed phase. nih.govnih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Characteristics |
|---|---|---|
| N-H Stretch | 3300 - 3500 | A sharp or broad band, highly sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Multiple weak to medium bands from the benzyl group. |
| Aliphatic C-H Stretch | 2850 - 3000 | Bands corresponding to the methyl and CH₂ groups. |
| C=O Stretch | 1650 - 1700 | A very strong, characteristic absorption for the urea carbonyl. |
| N-H Bend | 1550 - 1650 | Medium to strong absorption. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands from the benzyl ring. |
| C-N Stretch | 1200 - 1400 | Medium to strong bands associated with the urea backbone. |
Reaction Pathway Energetics and Transition State Theory
Computational chemistry is instrumental in mapping the reaction pathways for chemical transformations, such as the hydrolysis of urea derivatives. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete free energy profile for a proposed mechanism can be constructed.
The hydrolysis of urea can proceed through several pathways, and theoretical calculations have shown that the specific mechanism and its activation energy are highly dependent on factors like pH and substituent effects. nih.govrsc.org For this compound, computational studies would focus on how the electronic and steric properties of the benzyl and methyl groups affect the stability of intermediates and the height of the activation barriers for nucleophilic attack at the carbonyl carbon. Transition State Theory can then use these calculated energy barriers to estimate reaction rates, providing a molecular-level understanding of the compound's chemical stability and reactivity.
Investigation of Noncovalent Interactions in Urea Derivatives
Noncovalent interactions are crucial in determining the properties of molecules in the condensed phase, including crystal packing, solubility, and interactions with biological targets. researchgate.net For urea derivatives, the most significant noncovalent interaction is hydrogen bonding, where the N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. nih.govcrystalsolutions.eu
In this compound, the presence of the benzyl group introduces the possibility of other noncovalent interactions:
π-π Stacking: Interactions between the aromatic rings of two adjacent molecules.
CH-π Interactions: Interactions between a C-H bond (from the methyl or benzyl group) and the π-system of a nearby benzyl ring.
NH-π Interactions: The N-H group can interact favorably with the electron-rich face of the benzyl ring. nih.gov
Computational tools like Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions, providing insight into how this compound molecules might self-assemble in the solid state or interact with other molecules in solution. researchgate.netresearchgate.net
Computational Prediction of Solvent-Induced Changes in Molecular Properties and Reactivity
Computational chemistry provides a powerful lens for investigating how the surrounding solvent environment influences the behavior of molecules at the atomic level. For this compound, theoretical and computational studies can predict solvent-induced changes in its molecular properties and reactivity. These investigations typically employ quantum mechanical models, such as Density Functional Theory (DFT), often combined with continuum solvation models like the Polarizable Continuum Model (PCM), to simulate the effects of different solvents.
The core principle behind these computational methods is to model the solute (this compound) within a dielectric continuum that represents the solvent. This approach allows for the calculation of various molecular properties that are sensitive to the polarity and other characteristics of the solvent.
Detailed research findings from computational studies on related molecules suggest that the following properties of this compound would be significantly influenced by the solvent environment:
Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The presence of solvent molecules creates a reaction field that can influence the polarizability of this compound. Computational models can predict the excess polarizability of the molecule in solution, which is a key parameter in understanding its response to external fields and its interactions with other molecules.
Reactivity Indices: Quantum chemical calculations can determine various reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally implies higher reactivity. The presence of a solvent can alter the energies of these frontier orbitals. For this compound, it is anticipated that polar solvents would lead to a stabilization of the molecular orbitals, potentially narrowing the HOMO-LUMO gap and thus increasing its reactivity in certain reactions.
The following interactive table illustrates the kind of data that would be generated from such computational studies, showing the predicted solvent effects on key molecular properties of this compound. (Note: The following data is illustrative and based on general principles observed for similar molecules, as specific computational studies on this compound were not found in the literature search.)
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 4.2 | -6.5 | -0.2 | 6.3 |
| Carbon Tetrachloride | 2.2 | 4.8 | -6.6 | -0.3 | 6.3 |
| Acetone | 20.7 | 5.9 | -6.8 | -0.5 | 6.3 |
| Water | 78.4 | 6.5 | -7.0 | -0.6 | 6.4 |
These computational predictions are invaluable for understanding reaction mechanisms and for the rational design of synthetic pathways. For example, by predicting how a solvent might stabilize a transition state or alter the nucleophilicity or electrophilicity of different sites within the this compound molecule, chemists can select the optimal solvent to improve reaction yields and selectivity.
Research Applications of 1 Benzyl 1 Methylurea and Analogous Urea Derivatives
Role as Ligands in Transition Metal Catalysis
Urea (B33335) derivatives have emerged as a significant class of ligands in homogeneous transition metal catalysis. researchgate.netnih.gov The development of sophisticated ligand platforms is a primary driver of innovation in this field, as ligands modulate the steric and electronic properties of the metal center, thereby controlling its reactivity and selectivity. nih.gov
The design of urea-based ligands leverages the intrinsic properties of the urea moiety. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These features can establish secondary interactions that stabilize catalytic intermediates or influence the stereochemical outcome of a reaction. researchgate.net Furthermore, the synthesis of urea derivatives is often straightforward, allowing for systematic tuning of their steric and electronic properties. nih.gov
A notable example is the synthesis of a class of dialkylarylphosphine ligands that incorporate a Lewis-basic urea subunit. The synthesis involves a multi-step linear sequence, demonstrating the modularity of creating complex, functionalized ligands from simpler urea precursors. nih.gov This modular approach facilitates the creation of libraries of ligands with varied substituents on the nitrogen atoms, enabling the optimization of catalysts for specific transformations. Some designs incorporate the urea group to create bifunctional catalysts, where the urea moiety and a metal center work cooperatively to promote a reaction. researchgate.net For instance, N-arylureas have been developed as sterically undemanding pro-ligands for palladium catalysis. nih.gov
Urea-based ligands have proven effective in a variety of important organic transformations, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Dialkylarylphosphine urea ligands, for example, have been successfully applied in several common palladium-catalyzed reactions. In these systems, the urea moiety can influence the catalytic activity, leading to high yields in the formation of biaryl compounds, which are important structural motifs in biologically active molecules. nih.gov The performance of these ligands has been demonstrated in Suzuki–Miyaura, Stille–Migita, and Negishi cross-coupling reactions. nih.gov
Below is a table summarizing the performance of two specific dialkylarylphosphine urea ligands (L1 and L2) in various palladium-catalyzed cross-coupling reactions to form a biaryl product. nih.gov
| Reaction Type | Ligand | Yield (%) |
| Suzuki–Miyaura | L1 | 93 |
| L2 | 80 | |
| Stille–Migita | L1 | 83 |
| L2 | 76 | |
| Negishi | L1 | 90 |
| L2 | 83 |
N-Arylureas have also been shown to be superior to traditional phosphine (B1218219) ligands in specific Pd-catalyzed heteroannulation reactions, particularly for preparing 2-substituted indolines from N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov This highlights the potential for sterically undemanding urea-based ligands to enable transformations that are challenging for bulkier, more conventional ligand systems. nih.gov
Utility as Key Building Blocks and Precursors in Complex Organic Synthesis
The urea scaffold is a fundamental building block in organic synthesis, valued for its predictable reactivity and its presence in numerous biologically active compounds and materials. nih.gov Traditional methods for synthesizing ureas involve reagents like phosgene (B1210022) or isocyanates, but modern, safer methods utilizing carbon dioxide or catalytic carbonylation are increasingly common. nih.govorganic-chemistry.org
Urea and its derivatives are crucial precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. researchgate.net Pyrimidine and its fused-ring analogues, which form the core of nucleobases in DNA and RNA, are frequently synthesized using urea-based starting materials. ekb.eg
One classic example is the Biginelli reaction, a three-component reaction that produces dihydropyrimidinones from a β-ketoester, an aldehyde, and a urea derivative. This reaction is a powerful tool for rapidly assembling complex heterocyclic structures that have shown a range of biological activities. Similarly, cyanoacetyl urea has been used as a versatile precursor for synthesizing various poly-functionalized pyrimidines. ekb.eg The reactivity of the urea group allows it to be readily incorporated into ring systems through condensation reactions. For instance, the reaction of 1-methylurea with benzil (B1666583) in an acidic solution leads to the formation of bicyclic heterocyclic products. rsc.org
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov This approach is valued for its atom economy, efficiency, and ability to generate molecular complexity quickly. nih.govajrconline.org
Urea derivatives are frequently employed as key components in MCRs. As mentioned, the Biginelli reaction is a cornerstone MCR that relies on a urea or thiourea (B124793) component to build the dihydropyrimidinone core. The reaction's robustness allows for a wide range of substituents on the aldehyde, ketoester, and urea components, making it a valuable tool in combinatorial chemistry and drug discovery. The ability of the urea functional group to react sequentially with different electrophiles makes it an ideal building block for designing novel MCRs to access diverse chemical scaffolds. ajrconline.org
Contributions to Materials Science and Crystal Engineering
The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. dariobraga.it Urea and its derivatives are exemplary molecules in this field due to their simple, yet highly effective, hydrogen-bonding capabilities. jst.go.jprsc.org The planar structure of the urea group, combined with its two N-H hydrogen bond donors and one carbonyl oxygen acceptor, allows it to form robust and predictable supramolecular structures. researchgate.netjst.go.jp
These hydrogen bonds can direct the self-assembly of molecules into well-defined architectures such as tapes, ribbons, and sheets. rsc.org This predictable self-assembly has been utilized to create supramolecular gels, where urea derivatives form extensive fibrous networks that immobilize solvents. jst.go.jpnih.gov
A systematic way to study these interactions is through the formation of co-crystals with dicarboxylic acids. The resulting hydrogen-bonded motifs are often predictable based on the stoichiometry of the components. rsc.org For example, a 1:1 complex of a urea and a dicarboxylic acid typically forms a urea-acid (U-A) chain, while a 2:1 complex forms a U-A-U motif. rsc.org The substitution of methyl groups onto the urea nitrogen atoms systematically blocks hydrogen bond donor sites, which in turn influences the resulting crystal packing and hydrogen bond networks. rsc.org
The table below presents hydrogen bond parameters for co-crystals formed between urea, N-methylurea (MU), N,N'-dimethylurea (DMU), and various dicarboxylic acids, illustrating the effect of methyl substitution on the supramolecular structure. rsc.org
| Urea Derivative | Dicarboxylic Acid | Stoichiometry (Urea:Acid) | H-Bond Type | Bond Length (Å) |
| Urea | Fumaric Acid | 2:1 | O-H···O | 2.559 |
| N-H···O | 2.937 | |||
| Urea | Succinic Acid | 2:1 | O-H···O | 2.564 |
| N-H···O | 2.946 | |||
| N-Methylurea (MU) | Oxalic Acid | 2:1 | O-H···O | 2.527 |
| N-H···O | 2.871 | |||
| N,N'-Dimethylurea (DMU) | Fumaric Acid | 2:1 | O-H···O | 2.585 |
| N-H···O | 2.899 | |||
| N,N'-Dimethylurea (DMU) | Succinic Acid | 2:1 | O-H···O | 2.593 |
| N-H···O | 2.923 |
This ability to form robust, predictable hydrogen-bonded assemblies makes 1-Benzyl-1-methylurea and its analogues promising candidates for designing new materials, including functional co-crystals, gels, and other supramolecular structures. dariobraga.itjst.go.jp
Design of Organic Crystals with Tunable Properties
The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired physical and chemical properties. ucsb.edu Urea derivatives are exemplary building blocks in this field due to the strong and directional nature of the hydrogen bonds they can form.
The urea moiety features two N-H groups (donors) and one C=O group (acceptor), which can engage in predictable hydrogen-bonding patterns known as supramolecular synthons. nih.gov In simple, symmetrically substituted ureas, these interactions often lead to the formation of a characteristic one-dimensional "urea tape" motif. However, the introduction of asymmetric substituents, as seen in this compound, provides a powerful strategy to modify these packing arrangements and tune the material's properties.
The design principles for tuning crystal properties with urea derivatives include:
Disruption of Symmetry: Symmetrical molecules have a higher tendency to crystallize in centrosymmetric space groups. The asymmetric nature of this compound is a deliberate design choice to favor the formation of non-centrosymmetric crystals, which is a prerequisite for certain optical properties.
Modulation of Hydrogen Bonds: The substitution pattern influences the accessibility of the hydrogen bond donor and acceptor sites. For instance, the benzyl (B1604629) group is flexible and allows for unfettered access to hydrogen bond donors, while also being capable of participating in weaker C-H···O interactions. researchgate.net This interplay between strong N-H···O bonds and weaker interactions can lead to novel, complex crystal packing arrangements. ucsb.edu
Steric Influence: The size and shape of the substituents (a small methyl group versus a bulky benzyl group) introduce steric hindrance that can guide the final crystal structure, preventing the formation of more common, densely packed motifs and enabling the creation of unique solid-state architectures.
These principles allow researchers to engineer molecular crystals with tailored properties, such as solubility, melting point, and mechanical strength, by making targeted modifications to the molecular structure.
Table 1: Common Hydrogen-Bonding Interactions in Urea-Based Crystals This table is interactive and can be sorted by clicking on the column headers.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | N-H | C=O | Formation of primary structural motifs like chains and tapes. researchgate.net |
| Weak Hydrogen Bond | C-H (aromatic) | C=O | Stabilizes and directs the three-dimensional packing of molecules. researchgate.net |
| Weak Hydrogen Bond | C-H (aliphatic) | C=O | Contributes to the overall lattice energy and packing efficiency. |
Investigations into Nonlinear Optical Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. A key NLO phenomenon is second-harmonic generation (SHG), where two photons of the same frequency interact with the material to generate a new photon with twice the frequency (and half the wavelength). wikipedia.org This process is critical for applications like frequency doubling in lasers, for example, to create green lasers from infrared sources. wikipedia.org
A fundamental requirement for a material to exhibit SHG is that it must crystallize in a non-centrosymmetric space group. wikipedia.org Urea itself is a well-known NLO material that meets this criterion and is often used as a benchmark for comparing the SHG efficiency of new organic compounds. researchgate.netuni-osnabrueck.de
The research into this compound and analogous derivatives for NLO applications is based on the principles of molecular engineering to optimize SHG response. jhuapl.edu The strategy involves:
Ensuring Non-centrosymmetric Packing: As discussed previously, the asymmetric substitution in this compound is a primary design feature to break inversion symmetry and enable SHG activity.
Enhancing Molecular Hyperpolarizability: The NLO response of a crystal originates from the molecular hyperpolarizability (β) of its constituent molecules. The introduction of different substituents can modify the molecule's electronic properties. The electron-donating nature of the methyl group, combined with the π-conjugated system of the benzyl group, can enhance the molecular NLO response compared to unsubstituted urea. researchgate.net
By systematically modifying the substituents on the urea scaffold, researchers aim to create novel organic crystals with SHG efficiencies that can significantly surpass that of standard materials like urea or potassium dihydrogen phosphate (B84403) (KDP). uni-osnabrueck.dersc.org
Table 2: Comparison of Relative SHG Intensities for Selected Organic NLO Crystals This table is interactive and can be sorted by clicking on the column headers.
| Compound | SHG Intensity (Relative to Urea) | Key Structural Feature |
|---|---|---|
| Urea | 1.0 | Non-centrosymmetric tetragonal crystal structure. uni-osnabrueck.de |
| N-Methylurea | Varies (dependent on packing) | Asymmetric substitution; balance of electronic and packing effects. researchgate.net |
| Propellane-type Molecules | ~40 | High molecular asymmetry despite lacking a traditional D-π-A structure. rsc.org |
Concluding Remarks and Future Research Perspectives
Current Challenges in N-Substituted Urea (B33335) Chemistry
The chemistry of N-substituted ureas is not without its difficulties. A primary challenge has historically been the reliance on hazardous reagents for their synthesis. rsc.orgnih.gov Traditional methods often involve the use of highly toxic phosgene (B1210022) and isocyanates, which pose significant safety and environmental risks. nih.govwikipedia.org This has driven a search for safer alternatives, though reagents like triphosgene, while more manageable, still present toxicity concerns. nih.gov
Another significant hurdle is the development of practical and scalable synthetic routes. While methods like the Hoffmann, Curtius, and Lossen rearrangements provide pathways to isocyanates in situ, they can be less suitable for large-scale commercial production compared to phosgene-based methods. rsc.org Direct alkylation of urea presents a seemingly straightforward approach, but it often necessitates harsh reaction conditions and can be complicated by competing side reactions such as O-alkylation and dialkylation. rsc.org
From a medicinal chemistry perspective, while the urea scaffold is a privileged structure due to its hydrogen bonding capabilities, derivatives can suffer from drawbacks like poor solubility and metabolic instability. nih.gov These issues can lead to a high rate of failure for urea-containing drug candidates during clinical development. nih.gov Overcoming these pharmacokinetic challenges is a key focus in the design of new therapeutic agents.
Emerging Directions and Potential for Innovation
In response to the existing challenges, several innovative research directions are emerging. A major thrust is the development of "green" and sustainable synthetic methodologies. Researchers are exploring catalyst-free reactions in environmentally benign solvents like water, which simplifies procedures and reduces waste. rsc.orgnih.gov The use of carbon dioxide as a C1 source to replace phosgene is another promising avenue for creating safer and more sustainable processes. nih.gov Furthermore, continuous flow chemistry is being increasingly utilized for the synthesis of ureas, as it allows for better control over hazardous intermediates, like acyl azides in the Curtius rearrangement, thereby enhancing safety and scalability. nih.gov
In medicinal chemistry, innovation is focused on designing novel urea derivatives with improved drug-like properties. This includes strategies like the bioisosteric replacement of the urea moiety with other functional groups, such as squaramides, to enhance metabolic stability or solubility while retaining biological activity. nih.gov The introduction of specific substituents, like a methyl group, can disrupt planarity and significantly increase solubility, as seen in some N-methylated urea derivatives. nih.gov
The versatility of the urea functional group continues to open new applications. Substituted ureas are being explored as organocatalysts, highlighting their potential beyond the traditional roles in pharmaceuticals and agrochemicals. researchgate.net The ongoing development of novel synthetic methods will undoubtedly lead to a wider diversity of accessible N-substituted ureas, paving the way for their application in materials science, polymer chemistry, and other advanced fields. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
